4,6-Dichloro-3-methoxypyridazine
Overview
Description
4,6-Dichloro-3-methoxypyridazine is a chemical compound with the molecular formula C5H4Cl2N2O . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 4,6-Dichloro-3-methoxypyridazine involves methoxylation of 3,4,6-trichloropyridazine with sodium methoxide . Dimethoxylation of 3,4,6-trichloropyridazine affords 6-chloro-3,4-dimethoxypyridazine and a molecular complex composed of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .Molecular Structure Analysis
The InChI code for 4,6-Dichloro-3-methoxypyridazine is 1S/C5H4Cl2N2O/c1-10-3-2-4 (6)8-9-5 (3)7/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
4,6-Dichloro-3-methoxypyridazine is a nucleophilic chemical that reacts with amines to form 3,6-dichloro-4-amino pyridazines . It also undergoes regioselective metallation using various lithium alkylamides .Physical And Chemical Properties Analysis
4,6-Dichloro-3-methoxypyridazine has a molecular weight of 179 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyridazine Derivatives : 4,6-Dichloro-3-methoxypyridazine has been utilized in the synthesis of various pyridazine derivatives. For instance, it has been used in the preparation of 6-methoxypyridazine-3-carboxylic acid through synthetic sequence changes involving methoxy reaction and oxidation to carboxylic acid (Ju Xiu-lian, 2011).
- Electrophilic Chlorinating Agents : Compounds like 2,4-dichloro-5-methoxypyridazin-3(2H)-one have been explored as novel electrophilic chlorinating agents, effective for the α-chlorination of active methylene/methine compounds (Yong-Dae Park et al., 2005).
Spectroscopic Analysis
- Vibrational and Electronic Analysis : Detailed spectroscopic studies, including FT-Raman and FT-Infrared spectra, have been conducted on 3-chloro-6-methoxypyridazine, which is closely related to 4,6-Dichloro-3-methoxypyridazine. These studies provide insights into the molecular geometry and vibrational frequencies of such compounds (S. Vijaya Chamundeeswari et al., 2013).
Crystal Structure Analysis
- Crystallographic Techniques : Research has been conducted on compounds like 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid to understand their crystal structure. These studies contribute to the understanding of the structural properties of related pyridazine derivatives (C. Alaşalvar et al., 2014).
Photoinitiator Technology
- Photoinitiator in Polymer Chemistry : Compounds like 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, which share structural similarities with 4,6-Dichloro-3-methoxypyridazine, have been used as high-performance photoinitiators under LED exposure for the free radical photopolymerization of (meth)acrylates (Jing Zhang et al., 2014).
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
4,6-dichloro-3-methoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRLNNOVRAZWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548144 | |
Record name | 4,6-Dichloro-3-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-3-methoxypyridazine | |
CAS RN |
112342-58-2 | |
Record name | 4,6-Dichloro-3-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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